Product packaging for Methyl-PEG4-Amine(Cat. No.:)

Methyl-PEG4-Amine

Cat. No.: B8058305
M. Wt: 225.28 g/mol
InChI Key: AKMRMFVRBSGZKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl-PEG4-Amine (CAS 85030-56-4) is a high-purity, heterobifunctional reagent featuring a terminal primary amine and a methyl-capped polyethylene glycol (PEG) spacer comprising four ethylene glycol units . This discrete-length PEG compound, with a molecular formula of C9H21NO4 and a molecular weight of 207.3, is designed for reliable and consistent performance in surface-modification and molecule-pegylation applications . The primary amine terminus provides a specific target for crosslinking and conjugation, allowing researchers to PEGylate carboxylate or amine surfaces using standard amine-reactive chemistry . The methyl terminus renders the PEG chain inert, preventing further reaction at that end. The integrated PEG spacer offers significant advantages, including increased solubility and stability of modified biomolecules, a reduced tendency toward aggregation, and decreased immunogenicity . This compound is recommended for key research applications such as adding inert mass to proteins, immunogens, and drug compounds; improving solubility of peptides without affecting biological function; and protecting proteins from proteolysis to extend their half-life in biological applications . This product is intended for Research Use Only and is not approved for use in diagnostic or therapeutic procedures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H23NO5 B8058305 Methyl-PEG4-Amine

Properties

IUPAC Name

2-[2-(2-hydroxyethoxy)ethoxy]ethanol;2-methoxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O4.C3H9NO/c7-1-3-9-5-6-10-4-2-8;1-5-3-2-4/h7-8H,1-6H2;2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMRMFVRBSGZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN.C(COCCOCCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Methodologies for Methyl Peg4 Amine and Its Derivatives

Fundamental Synthetic Routes

Polymerization Techniques for Polyethylene (B3416737) Glycol Backbone Formation

Polyethylene glycol chains are typically formed through the ring-opening polymerization of ethylene (B1197577) oxide. smolecule.com Controlled polymerization techniques are employed to achieve the desired chain length, such as the four ethylene glycol units present in Methyl-PEG4-Amine. smolecule.com Anionic polymerization of ethylene oxide using hydroxyl initiators like water or ethylene glycol is a common method, often resulting in a distribution of molecular weights. Using ethylene glycol and its oligomers as starting materials instead of water can lead to polymers with lower polydispersity. wikipedia.org Alkaline catalysts such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or sodium carbonate (Na₂CO₃) are used for the preparation of low-molecular-weight PEGs. wikipedia.org

Functionalization of Terminal Hydroxyl Groups to Yield Amine

The conversion of terminal hydroxyl groups of the polyethylene glycol chain to an amine functional group is a crucial step in synthesizing this compound. Common methods include reductive amination or direct amination processes. smolecule.com

Several strategies exist for converting hydroxyl-terminated PEGs to amino-terminated PEGs. One commonly employed approach is a three-step process involving the conversion of PEG hydroxyl end-groups to azido (B1232118) end-groups via corresponding sulfonate or halide derivatives, followed by reduction to amino end-groups. nih.gov Reduction can be achieved using reagents like triphenyl phosphine (B1218219) (PPh₃) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents, or through hydrogenation over palladium on carbon (Pd/C). nih.gov

Another method involves the initial conversion of PEG hydroxyl end-groups to phthalimido end-groups via the Mitsunobu reaction, followed by the addition of hydrazine (B178648) to yield amino-terminated PEGs with high end-group conversion and isolated yields. nih.gov The Mitsunobu reaction is considered an efficient method for transforming PEG terminal OH groups into various functionalities, including primary amines, often in a single step without detrimental effects on PEG integrity. nih.gov

A facile strategy for the high-yielding conversion of polyglycol end-groups to amines involves converting hydroxyl end-groups to azides via the corresponding mesylate, followed by reduction with zinc in the presence of ammonium (B1175870) chloride. This method has shown high isolated yields (82–99%) and excellent end-group conversions (>99%) for various polyglycols. nih.gov This process can also be applied in a sequential reagent addition approach without intermediate isolation steps, yielding high purity polyglycols. nih.gov

Alternatively, amine end groups can be formed by reacting an aziridine (B145994) with native PEG, forming a β-amino ether end group, or by reducing a PEG with two azide (B81097) end groups. google.com Azide end groups can be formed by reacting native PEG with thionyl chloride followed by reaction with sodium azide. google.com

Purification Strategies in Research Synthesis

Purification of the final this compound product is essential to remove unreacted starting materials and by-products. Common purification methods include dialysis or chromatography. smolecule.com

Chromatographic methods are widely used for purifying synthetic oligonucleotides and can be applied to PEGylated compounds. mtu.edu While various chromatographic purification methods are available, achieving high throughput, large scale, and purification of long oligonucleotides can be challenging. mtu.edu

Hydrophobic interaction chromatography (HIC) can be used to purify polyethylene glycols by separating them based on their size and end-group functionality. google.com This method is effective for removing PEG impurities and can be applied to the purification of PEG compounds with relatively low molecular weights (around 5,000 or less). google.comgoogle.com

Purification using ion-exchange chromatography is possible for activated polyethylene glycols with functional groups having a charge, such as amines. google.com This method can separate the product from polyethylene glycol impurities with different molecular weights. google.com However, ion-exchange chromatography is not effective for purifying compounds without ionic groups. google.com

For high-molecular-weight polyethylene glycols intended for pharmaceutical uses, purification methods are crucial to obtain highly pure products for modifying various biomolecules and drug delivery systems. google.com Impurities can include diol compounds from polymerization, reactants from side reactions, low-molecular-weight components, and unreacted starting materials. google.com

Advanced Polymerization Approaches for PEGylated Structures

Advanced polymerization techniques offer greater control over polymer architecture, molecular weight, and dispersity, which is beneficial for creating well-defined PEGylated structures.

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that allows for the synthesis of polymers with defined molecular weights and low polydispersities. mdpi.comnih.gov ATRP has been utilized for synthesizing PEGylated structures, including PEGylated liposomes. tandfonline.com This method can involve attaching an initiator to a molecule, such as a phospholipid, which is then used to grow PEG chains via ATRP. tandfonline.com This strategy offers control over PEG chain length and density and facilitates the modification or copolymerization of PEG chains. tandfonline.com

ATRP can be combined with other techniques, such as "click chemistry," in one-pot syntheses to create PEGylated nanoparticles. mdpi.com This approach allows for simultaneous cross-linking and polymerization. mdpi.com ATRP has also been used in conjunction with ring-opening polymerization (ROP) and click chemistry to synthesize PEGylated polypeptide block copolymers with controlled architectures. rsc.orgacs.org

Studies comparing protein-initiated ATRP with conventional PEGylation have shown that ATRP-synthesized polymer grafts can sometimes lead to higher catalytic activity retention and lower polydispersity compared to PEGylated proteins. nih.gov ATRP of poly(ethylene glycol) methacrylates (PEGMAs) using hydrophobic star-shaped polymeric core molecules as macroinitiators has been explored as an alternative to PEGylation for creating unimolecular water-soluble carriers with dense hydrophilic shells. acs.org

Ruthenium-Catalyzed Living Radical Polymerization (Ru-LRP)

Ruthenium-catalyzed living radical polymerization (Ru-LRP) is another controlled polymerization technique that has been applied to the synthesis of PEGylated structures, particularly PEGylated methacrylate-based copolymers. x-mol.netnih.govacs.orgresearchgate.netacs.org Ru-LRP allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. This technique has been used to polymerize poly[poly(ethylene glycol) methacrylate]s with hydroxyl groups in the PEG side chains (poly(PEGOHMA)s) to diversify the design of PEGylated copolymers. x-mol.netnih.govacs.orgacs.org

Derivatization for Heterobifunctional Linkers

This compound serves as a versatile precursor for synthesizing heterobifunctional linkers. These linkers possess two distinct reactive functional groups, enabling orthogonal conjugation strategies where each end can selectively react with a different molecule. The terminal amine group of this compound is a primary site for derivatization, allowing the introduction of various functional handles.

Synthesis of Methyltetrazine-PEG4-Amine Constructs

Methyltetrazine-PEG4-Amine is a notable heterobifunctional linker synthesized from a PEG4-amine core. This construct incorporates a methyltetrazine moiety, which is highly reactive in inverse electron demand Diels-Alder cycloaddition reactions, particularly with strained alkenes like trans-cyclooctene, norbornene, and cyclopropene (B1174273) conju-probe.com. This reaction forms a stable dihydropyridazine (B8628806) linkage and is characterized by its fast kinetics and selectivity, making it suitable for bioconjugation in complex biological environments conju-probe.com.

The synthesis typically involves coupling a methyltetrazine-containing molecule to the amine terminus of a PEG4-amine. While specific detailed protocols for Methyltetrazine-PEG4-Amine synthesis from this compound were not extensively detailed in the search results, the general approach involves forming an amide bond or other stable linkage between an activated methyltetrazine species and the amine group. Methyltetrazine-PEG4-amine HCl salt is a common form of this linker labsolu.ca. Methyltetrazine-PEG4-amine has been explored as a PEG-based linker in the synthesis of PROTACs xcessbio.comglpbio.comchemondis.com.

Synthesis of Dibenzocyclooctyne (DBCO)-PEG4-Amine Derivatives

Dibenzocyclooctyne (DBCO)-PEG4-Amine is another significant heterobifunctional linker derived from a PEG4-amine structure. It contains a strained alkyne moiety (DBCO) that readily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry reaction, with azide-containing molecules medchemexpress.comglpbio.combiosynth.commedchemexpress.com. This reaction forms a stable triazole linkage and is widely used for conjugating molecules in biological systems without the need for a cytotoxic copper catalyst fishersci.cafishersci.fi.

The synthesis of DBCO-PEG4-Amine derivatives involves attaching a DBCO group to a PEG4-amine scaffold. The amine group of the PEG4 chain provides a handle for conjugation to activated DBCO derivatives, such as DBCO acids or activated esters. For instance, DBCO-NHCO-PEG4-acid is an analog with a hydrophilic PEG spacer arm amerigoscientific.com. DBCO-PEG4-amine itself is utilized as a linker in the synthesis of PROTACs and antibody-drug conjugates (ADCs) medchemexpress.comglpbio.commedchemexpress.commedchemexpress.com.

Modular Synthetic Strategies for Diverse Payloads

This compound and its derivatives are integral to modular synthetic strategies, particularly for conjugating diverse payloads to biomolecules. The presence of the readily reactive amine group in this compound allows for its facile coupling with various activated molecules, serving as a central building block for creating complex conjugates.

In a modular approach, a PEG4-amine core can be functionalized with different reactive groups at the amine terminus, as seen with the synthesis of methyltetrazine and DBCO derivatives. These heterobifunctional PEG linkers then enable the site-specific attachment of various payloads, such as fluorescent dyes, therapeutic small molecules, or biomolecules, to target molecules like proteins or antibodies nih.govnih.govresearchgate.netresearchgate.netresearchgate.netrsc.orgrsc.org.

For example, a DiPODS-PEG4-NH2 construct, featuring a PEG4-amine, was used to conjugate a fluorescein (B123965) payload to a protein, demonstrating the modularity of attaching different molecules via the amine handle nih.gov. Similarly, N3-PEG4-Val-Cit-PAB-MMAE, which incorporates a PEG4 unit and an azide handle, is synthesized and used for conjugating the payload MMAE, illustrating how the PEG-amine serves as a base for building more complex linkers for payload delivery rsc.orgrsc.org. This modularity allows for the creation of conjugates with tailored properties for specific applications, such as in the development of ADCs and PROTACs medchemexpress.comglpbio.commedchemexpress.commedchemexpress.com.

The versatility of this compound in modular synthesis stems from its ability to be easily functionalized at the amine terminus, providing a flexible and hydrophilic spacer that can bridge a wide range of molecules.

Bioconjugation Strategies Utilizing Methyl Peg4 Amine

Amine-Reactive Conjugation Chemistries

The primary amine group of Methyl-PEG4-Amine is a nucleophile and readily reacts with various electrophilic functional groups commonly used in bioconjugation. These reactions typically result in the formation of stable amide bonds. smolecule.comthermofisher.com

N-Hydroxysuccinimide (NHS) Ester Coupling for Amide Bond Formation

NHS esters are one of the most common activated forms of carboxylic acids used for coupling with primary amines. thermofisher.com The reaction between an NHS ester and a primary amine yields a stable amide bond, releasing N-hydroxysuccinimide as a leaving group. thermofisher.com This reaction is highly efficient and can be carried out under mild, slightly alkaline conditions (pH 7-9). thermofisher.com

This compound can react with molecules functionalized with NHS esters to form a conjugate linked by an amide bond. This is a standard method for conjugating the PEG4-amine to proteins, peptides, or other molecules containing accessible primary amines, such as lysine (B10760008) residues or the N-terminus of proteins. smolecule.comthermofisher.com For example, NHS-activated PEGylation reagents are widely used for modifying proteins, and the NHS ester reacts with primary amines to form stable amide bonds. fishersci.at While the search results primarily discuss the reaction of NHS esters with amines, the principle is directly applicable to this compound reacting with an NHS-activated molecule.

Carbodiimide-Mediated Coupling (e.g., EDC/Sulfo-NHS)

Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), facilitate the formation of amide bonds between carboxylic acids and primary amines. thermofisher.com EDC activates a carboxylic acid group to form an unstable O-acylisourea intermediate, which is then susceptible to nucleophilic attack by a primary amine, resulting in amide bond formation. thermofisher.com

The efficiency of EDC coupling can be significantly improved by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. thermofisher.com NHS or Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which then reacts with the primary amine of this compound to form an amide bond. thermofisher.com This two-step process (activation with EDC/Sulfo-NHS followed by reaction with the amine) is often preferred as the NHS ester is more stable than the initial intermediate, allowing for better control and efficiency, particularly at physiological pH. thermofisher.com This method is used to couple amine-containing molecules like this compound to molecules or surfaces presenting carboxylic acid groups. thermofisher.comwindows.netmanuals.plus

General Amine Coupling with Activated Carboxylic Acids or Other Electrophiles

Beyond NHS esters and carbodiimide (B86325) activation, the primary amine of this compound can react with a variety of other activated carboxylic acid derivatives and general electrophiles. Activated carboxylic acids, such as acid halides or mixed anhydrides, can directly react with amines to form amide bonds. epo.org

Furthermore, the amine group can react with other electrophilic centers. Examples of such electrophiles include isocyanates and isothiocyanates, which form urea (B33335) and thiourea (B124793) linkages, respectively. Aldehydes and ketones can react with amines to form imines, which can then be reduced to stable secondary amines (reductive amination). epo.orglumiprobe.com Epoxides can also be targeted by amines, leading to the formation of β-amino alcohols. lumiprobe.comepo.org The specific choice of electrophile depends on the functional groups available on the molecule to be conjugated and the desired linkage chemistry. thermofisher.com

Bioorthogonal Ligation Approaches

Bioorthogonal reactions are a class of chemical transformations that can occur within living systems without interfering with native biochemical processes. genelink.comconju-probe.comgenelink.com this compound can be incorporated into molecules designed for bioorthogonal ligation by conjugating a bioorthogonal handle to its amine group. One prominent example is the inverse electron demand Diels-Alder (IEDDA) cycloaddition.

Inverse Electron Demand Diels-Alder Cycloadditions (e.g., Tetrazine-TCO Ligation)

The tetrazine-trans-cyclooctene (TCO) ligation is a widely used IEDDA reaction known for its exceptionally fast kinetics and high selectivity under physiological conditions. genelink.comconju-probe.comgenelink.cominterchim.frbroadpharm.comiris-biotech.de This reaction involves a tetrazine reacting with a strained alkene, such as TCO, to form a stable dihydropyridazine (B8628806) adduct, with the release of nitrogen gas. genelink.comconju-probe.comgenelink.combroadpharm.comiris-biotech.de

This compound can serve as a building block to introduce a tetrazine moiety into a molecule by reacting its amine with an activated tetrazine derivative (e.g., a tetrazine-NHS ester). genelink.comconju-probe.comgenelink.commedchemexpress.com The resulting methyltetrazine-PEG4-amine conjugate can then participate in fast and selective ligation with a molecule previously functionalized with a TCO group. genelink.comconju-probe.comgenelink.combroadpharm.commedchemexpress.com

Kinetics and Selectivity in Biological Systems

The tetrazine-TCO ligation stands out among bioorthogonal reactions due to its rapid kinetics, with reported reaction rates exceeding 800 M-1s-1, and in some cases reaching up to 1 x 106 M-1s-1. interchim.frbroadpharm.com This speed allows for efficient conjugation even at low reactant concentrations, which is crucial for applications in biological systems. broadpharm.com

Furthermore, the tetrazine-TCO reaction exhibits excellent chemoselectivity, meaning it reacts specifically with its intended partner (TCO) without significant side reactions with the numerous other functional groups present in complex biological environments, such as amines, thiols, and carboxylic acids. genelink.comconju-probe.comgenelink.combroadpharm.comtcichemicals.com This high selectivity and biocompatibility enable the reaction to be performed efficiently in aqueous buffers and even in living organisms, making it suitable for applications like in vivo imaging and targeted drug delivery. genelink.comconju-probe.comgenelink.comrsc.org The PEG4 spacer in methyltetrazine-PEG4-amine enhances the solubility of the reagent in aqueous buffers and provides a flexible link that minimizes steric hindrance during the ligation. genelink.comconju-probe.cominterchim.fr

Here is a summary of the kinetics and selectivity features of Tetrazine-TCO ligation:

FeatureDescription
KineticsExceptionally fast (k > 800 M-1s-1, up to 1 x 106 M-1s-1) interchim.frbroadpharm.com
SelectivityHigh chemoselectivity; minimal reaction with native biological functional groups (amines, thiols, etc.) genelink.comconju-probe.comgenelink.combroadpharm.comtcichemicals.com
BiocompatibilityEfficient under mild buffer conditions (pH 6-9), no catalyst required genelink.comconju-probe.comgenelink.combroadpharm.comtcichemicals.com
EnvironmentEffective in aqueous media and biological systems, including living organisms genelink.comconju-probe.comgenelink.combroadpharm.comrsc.org

This combination of fast kinetics and high selectivity makes the tetrazine-TCO ligation, often facilitated by PEGylated linkers like those derived from this compound, a powerful tool for various bioconjugation applications. genelink.comconju-probe.comgenelink.com

Copper-Free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Copper-Free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a bioorthogonal click chemistry reaction that facilitates the conjugation between an azide (B81097) and a strained alkyne, typically a cyclooctyne, without the need for a cytotoxic copper catalyst. wur.nlnih.govnih.govpapyrusbio.comprecisepeg.combiochempeg.com This reaction proceeds efficiently under mild, physiological conditions, making it suitable for labeling sensitive biomolecules in complex biological environments. wur.nlnih.govnih.govpapyrusbio.comprecisepeg.com

This compound can be utilized in SPAAC-based bioconjugation by serving as a building block to introduce either the azide or, more commonly, the strained alkyne moiety onto a molecule. For instance, the primary amine of this compound can be reacted with an activated strained alkyne derivative (such as a cyclooctyne-NHS ester) to create a strained alkyne-terminated PEG4-methyl conjugate. This conjugate can then react with an azide-functionalized biomolecule via SPAAC, forming a stable triazole linkage. Conversely, this compound could be modified with an azide group (e.g., by reaction with an azide-NHS ester) to create an azide-terminated linker for reaction with a strained alkyne-modified biomolecule. The PEG4 spacer in such linkers enhances the solubility and can improve the pharmacokinetic properties of the resulting bioconjugate. thermofisher.comthermofisher.com The bioorthogonal nature of SPAAC ensures that the reaction is highly selective and does not interfere with native biological processes. wur.nlnih.govnih.govpapyrusbio.comprecisepeg.com

Staudinger Ligation in Bioconjugation

The Staudinger ligation is a modification of the classic Staudinger reaction, enabling the formation of a stable amide bond between an azide and a specially designed phosphine (B1218219) reagent, typically containing an intramolecular electrophilic trap. thermofisher.comwikipedia.orgacs.org This reaction is also considered bioorthogonal and can be performed under physiological conditions. acs.org

In the context of bioconjugation utilizing this compound, the compound's primary amine can be a point of attachment for either the azide or the phosphine component required for the Staudinger ligation. For example, this compound could be coupled with a reactive phosphine derivative (e.g., a phosphine with an NHS ester or maleimide) to create a phosphine-terminated linker. This linker can then react with an azide-labeled biomolecule. Alternatively, this compound could be functionalized with an azide group for reaction with a phosphine-modified target. lumiprobe.com The Staudinger ligation results in a stable amide linkage, connecting the two molecules through the PEG4 spacer provided by the this compound derivative. thermofisher.comwikipedia.org This method has been applied in various areas, including protein and DNA labeling. acs.org

Enzymatic Bioconjugation Methodologies

Enzymatic bioconjugation techniques offer highly selective and often site-specific methods for modifying biomolecules under mild conditions. Enzymes catalyze the formation of covalent bonds between specific functional groups, providing a level of control often difficult to achieve with purely chemical methods.

Microbial Transglutaminases (mTG) in Site-Specific Conjugation

Microbial transglutaminase (mTG) is an enzyme that catalyzes the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue (acyl donor) and a primary amine group (acyl acceptor). google.comararisbiotech.comacs.orgpapyrusbio.comnih.govacs.org This reaction is particularly useful for site-specific protein modification, as mTG can be engineered or selected to target specific glutamine residues on a protein. google.comacs.orgacs.orgresearchgate.net

This compound, with its terminal primary amine, is a suitable substrate (acyl acceptor) for mTG-catalyzed conjugation. google.comnih.govacs.orgresearchgate.net By genetically engineering a protein to include a reactive glutamine tag or by utilizing naturally occurring reactive glutamine residues, this compound can be enzymatically coupled to the protein. google.comacs.orgacs.orgresearchgate.net This allows for the site-specific attachment of the PEG4-methyl moiety to the protein, providing a controlled and homogeneous modification. ararisbiotech.comacs.orgacs.org Research has shown that mTG can accept a range of primary amines as substrates, and linkers incorporating PEG spacers and primary amines have been successfully used for protein conjugation, including in the development of antibody-drug conjugates (ADCs). nih.govacs.orgresearchgate.netnih.gov The PEG4 spacer in this compound can help overcome steric hindrance issues that might arise with bulkier amine substrates in mTG reactions. researchgate.net

Other Enzymatic Approaches for Targeted Modification

Besides mTG, other enzymatic methods can be employed for targeted modification of biomolecules, which could potentially utilize amine-terminated linkers like this compound. Enzymes such as Sortase A, Formylglycine-Generating Enzyme (FGE), and various ligases can catalyze site-specific conjugation reactions by recognizing specific peptide sequences or functional groups. nih.gov

While the direct use of this compound as a substrate in all these enzymatic systems depends on the specific enzyme's substrate specificity, the principle remains similar to mTG conjugation: the primary amine of this compound provides a handle for enzymatic coupling to a complementary functional group or recognition sequence introduced onto the target molecule. For example, if an enzyme catalyzes the ligation of an activated ester to a primary amine at a specific site on a protein, this compound could serve as the amine-containing molecule for this reaction. The PEG4 spacer would again contribute to the properties of the resulting conjugate.

Site-Specific and Controlled Conjugation Techniques

Achieving site-specific and controlled conjugation is crucial for developing homogeneous bioconjugates with well-defined properties and improved therapeutic profiles, particularly in fields like antibody-drug conjugates (ADCs). nih.govnih.govnih.gov this compound plays a role in these techniques by providing a defined functional group (the primary amine) and a hydrophilic spacer of a specific length (PEG4) that can be strategically incorporated into conjugation schemes. thermofisher.com

Strategies for Homogeneous Bioconjugates

The use of this compound contributes to the generation of homogeneous bioconjugates when employed in conjunction with site-specific modification techniques. Instead of randomly conjugating to multiple reactive groups on a biomolecule (e.g., lysine residues), strategies involving this compound can target specific sites. nih.govnih.govnih.gov

Applications of Methyl Peg4 Amine in Advanced Chemical Biology and Materials Science

Protein and Peptide Modification

Methyl-PEG4-Amine is frequently employed in the modification of proteins and peptides, primarily through a process known as PEGylation smolecule.com. This modification can significantly alter the physicochemical and biological properties of the conjugated biomolecule.

PEGylation for Enhanced Solubility, Stability, and Reduced Immunogenicity in Research Models

PEGylation with this compound involves the covalent attachment of the PEG chain to primary amines on proteins, such as lysine (B10760008) residues, or the N-terminus thermofisher.com. This process enhances the solubility of proteins in aqueous media, which is particularly beneficial for proteins that may otherwise aggregate fishersci.fi. The addition of PEG chains also provides steric hindrance, which can protect proteins from proteolytic degradation, thereby extending their half-life in circulation in research models smolecule.com. Furthermore, PEGylation can reduce the immunogenicity of therapeutic proteins, minimizing unwanted immune responses in research settings smolecule.com. Studies have shown that methyl-PEGn-amine reagents, including this compound, are used for modifying proteins to improve their pharmacokinetic properties smolecule.comfishersci.fi. The non-toxic and non-immunogenic nature of the PEG moiety contributes to the biocompatibility of the resulting conjugates smolecule.com.

Conjugation to Peptides for Biochemical Assays and Therapeutic Research

The reactive amine group of this compound allows for its conjugation to peptides medchemexpress.com. This conjugation is valuable in the development of biochemical assays and in therapeutic research medchemexpress.com. For instance, this compound can be used as a linker to attach peptides to other molecules or surfaces, enabling their use in various research applications medchemexpress.com. The hydrophilic nature of the PEG spacer increases solubility in aqueous media, which is advantageous for biochemical studies medchemexpress.com. Methyltetrazine-PEG4-amine, a related compound, is utilized in various biochemical assays and experiments, aiding researchers in studying protein interactions and cellular processes chemimpex.com.

Development of Protein-Polymer Conjugates

This compound serves as a building block in the development of protein-polymer conjugates nih.gov. The conjugation of polymers, such as PEG, to proteins is a widely used strategy to improve their therapeutic efficacy by increasing circulation half-lives and stability nih.gov. While PEGylation is a well-established method, research continues into developing alternative polymers and conjugation strategies nih.govmdpi.com. Methyl-PEGn-amine compounds, with discrete PEG lengths like n=4, are used for molecule-pegylation applications, contributing to the field of protein-polymer conjugates fishersci.fi. The use of homogeneous PEG compounds of defined molecular weight and spacer length, such as this compound, provides precision in optimizing modification applications thermofisher.comavantorsciences.com.

Targeted Delivery Systems Research

This compound is also integrated into research on targeted delivery systems, playing a role in enhancing the properties and functionality of nanoparticles and liposomes.

Incorporation into Nanoparticles and Liposomes for Enhanced Research Solubility and Stability

This compound can be incorporated into nanoparticles and liposomes smolecule.com. This incorporation, often through PEGylation of the nanoparticle or liposome (B1194612) surface, is a strategy to enhance their solubility and stability in research media and biological systems smolecule.comresearchgate.net. PEGylation provides a hydrophilic shield that reduces aggregation and prevents non-specific interactions with biological components, such as proteins, which can compromise the stability and performance of delivery systems smolecule.comresearchgate.netnih.gov. This "stealth" function is crucial for extending the circulation time of nanoparticles and liposomes in research models researchgate.netthno.org.

Functionalization of Nanomaterials for Specific Biological Interactions

The amine functional group of this compound allows for the functionalization of nanomaterials, enabling specific biological interactions nih.govresearchgate.netnih.govbroadpharm.com. By conjugating targeting ligands to the amine group, researchers can direct nanoparticles and liposomes to specific cells or tissues in research models chemimpex.comuni-regensburg.dedovepress.com. For instance, functionalizing nanoparticles with PEG and amine groups has been explored to tune their interaction with protein-rich biological media and influence their uptake by cells nih.gov. The ability to functionalize the surface chemistry of nanoparticles by grafting functional groups like amines is key to achieving desired biological interactions, including targeted delivery and reduced non-specific binding thermofisher.commdpi.com.

Surface Engineering of Polymeric Substrates and Biosensors

Surface engineering of polymeric substrates and biosensors is a critical area where the properties of this compound are highly beneficial. Modifying the surface of polymeric materials with hydrophilic polymers like PEG can significantly improve their performance in biological applications by reducing non-specific protein adsorption and enhancing biocompatibility. jst.go.jp, researchgate.net, researchgate.net

This compound can be employed to create hydrophilic surfaces on polymeric substrates, which is particularly important in the development of biosensors and diagnostic devices to minimize undesirable binding events. smolecule.com The amine group allows for covalent attachment to surfaces that have been appropriately activated, such as those treated to introduce reactive groups like N-hydroxysuccinimide (NHS) esters. thermofisher.com For instance, surfaces treated with UV/O3 can be subsequently reacted with EDC and NHS to form NHS-esters, which can then react with amine-terminated surface modifiers like Amino-dPEG4-acid (a related PEG linker) to create modified surfaces. aip.org

Studies have shown that PEGylation of surfaces can effectively prevent the adsorption of proteins, as demonstrated by surface plasmon resonance (SPR) kinetic measurements. acs.org The incorporation of PEG linkers with varying chain lengths, such as methyl-PEG4-NHS and methyl-PEG12-NHS, has been explored to understand the effect of chain length on surface properties and interactions, although the chain length may have only a minor effect on the adsorption capacity of volatile organic compounds in some applications. nih.gov However, the "wettability" of the surface appears to be a major factor influencing adsorption capacity and desorption rate. nih.gov

In the context of biosensors, surface functionalization with bioactive molecules is a key strategy to enhance their biological performance. jst.go.jp Functionalized nanoparticles can serve as biosensors, detecting specific analytes through the immobilization of recognition elements. jst.go.jp Linker molecules, including PEG-based ones, are commonly used to enhance the binding of functional groups to nanoparticle surfaces, facilitating the attachment of probes or ligands for specific detection. jst.go.jp For example, amine-polyethylene glycol (PEG)-azide linkers have been used to attach DNA aptamers on carboxylated polystyrene nanoparticles for protein detection. jst.go.jp

The use of PEGylated crosslinkers containing NHS ester and maleimide (B117702) groups, such as the SM(PEG)n series which includes a PEG4 derivative, allows for the crosslinking of amines to sulfhydryls and can be used to immobilize affinity groups on surfaces. fishersci.fi, sigmaaldrich.com, thermofisher.com, thermofisher.com These PEGylated crosslinkers contribute to the aqueous solubility of the conjugates and can reduce non-specific adsorption. fishersci.fi, sigmaaldrich.com

Linkers in Complex Molecular Constructs

This compound serves as a valuable linker in the construction of complex molecular architectures, particularly in the development of targeted therapeutics such as PROTACs, ADCs, and SMDCs. The PEG moiety provides flexibility, increased water solubility, and improved pharmacokinetic properties to these constructs. , jenkemusa.com, precisepeg.com, axispharm.com, biochempeg.com

Proteolysis Targeting Chimeras (PROTACs) Design and Synthesis

In the design and synthesis of Proteolysis Targeting Chimeras (PROTACs), linkers play a critical role in connecting a ligand for a target protein to a ligand for an E3 ubiquitin ligase. nih.gov, precisepeg.com, broadpharm.com, biochempeg.com, The linker's properties, including its length, composition, flexibility, and polarity, significantly influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), cellular permeability, pharmacokinetics, and ultimately the efficiency of protein degradation. precisepeg.com, axispharm.com, biochempeg.com

PEG-based linkers are among the most common motifs incorporated into PROTAC structures, accounting for a significant percentage of reported PROTAC molecules. nih.gov, broadpharm.com, biochempeg.com, this compound is identified as a PEG-based PROTAC linker that can be utilized in PROTAC synthesis. medchemexpress.com, medchemexpress.com, chemondis.com, biotechhubafrica.co.za The introduction of a PEG spacer, such as the PEG4 unit in this compound, increases the water solubility of PROTAC molecules, which can affect cell permeability and improve oral absorption. jenkemusa.com, precisepeg.com, biochempeg.com

The length of the PEG linker is a crucial factor influencing degradation efficiency. jenkemusa.com, biochempeg.com, explorationpub.com While the optimal linker length is determined on a case-by-case basis for different target proteins and E3 ligases, studies have shown that specific PEG lengths, including those around the length of a PEG4 or longer, can be effective in promoting ternary complex formation and subsequent degradation. explorationpub.com Flexible PEG linkers contribute to the protein-ligand interaction within the ternary complex and can stabilize its orientation. explorationpub.com

Bifunctional PEG linkers, such as those incorporating an amine group, enable the facile assembly of PROTAC structures with different attachment sites. jenkemusa.com, biochempeg.com Methyltetrazine-PEG4-amine, a related compound containing a PEG4 linker and an amine, is also described as a PEG-based PROTAC linker that can be used in synthesis, often involving click chemistry reactions. medchemexpress.com, xcessbio.com, chemondis.com

Antibody-Drug Conjugates (ADCs) Linker Development

PEG linkers, including those with a PEG4 unit, are widely used in the development of Antibody-Drug Conjugates (ADCs). ADCs consist of a monoclonal antibody conjugated to a cytotoxic drug payload via a chemical linker. , nih.gov, medchemexpress.com, fujifilm.com The linker is a critical component, influencing the ADC's stability in circulation, targeted delivery to cancer cells, and release of the cytotoxic payload. , nih.gov, fujifilm.com

PEG linkers enhance the water solubility and stability of ADCs, prolonging their half-life and reducing immunogenicity, thereby improving pharmacokinetic properties and safety. , adcreview.com The flexibility and chemical inertness of the PEG core make it a common choice for biopharmaceutical linkers in complex drug systems like ADCs. this compound is mentioned as a cleavable ADC linker used in the synthesis of ADCs. medchemexpress.com, cymitquimica.com

PEG linkers in ADCs can be cleavable or non-cleavable, depending on the desired drug release mechanism within the target cell. Cleavable linkers are designed to release the drug upon internalization into the cancer cell, often triggered by intracellular conditions like low pH or enzymatic activity. Non-cleavable linkers, such as a PEG4 linker used to attach the cytotoxic agent MMAF to an antibody, require the degradation of the antibody in the lysosome to release the drug-linker conjugate. medchemexpress.com

The design of the linker significantly affects the potency, selectivity, and pharmacokinetics of an ADC. broadpharm.com, broadpharm.com, adcreview.com PEG linkers can reduce aggregation, extend circulation time, and minimize immune recognition. The positioning and configuration of a PEG unit within the drug-linker design need careful tuning to achieve optimal stability and pharmacokinetics. researchgate.net For example, an ADC using a PEG4Mal linker with DM1 showed increased effectiveness in eradicating multi-drug resistant tumor cells. nih.gov Related PEG4-containing linkers, such as Azido-PEG4-Val-Cit-PAB-MMAE and DBCO-PEG4-vc-PAB-MMAF, are described as precursors or drug-linker conjugates used in ADC development, incorporating cleavable sequences (Val-Cit) and click chemistry handles (azido, DBCO). broadpharm.com, broadpharm.com, creative-biolabs.com

Small Molecule-Drug Conjugates (SMDCs) Architectures

Similar to ADCs, Small Molecule-Drug Conjugates (SMDCs) are composed of a targeting ligand, a linker, and an effective molecule, such as a cytotoxic agent. , rsc.org The key difference lies in the targeting molecule, which is a small molecule in SMDCs compared to an antibody in ADCs. SMDCs offer advantages such as easier synthesis, lower cost, reduced immunogenicity, and better cell permeability due to their lower molecular weight.

While this compound is not explicitly mentioned as a direct component in the provided search results concerning SMDCs, the general principle of using PEG as a hydrophilic spacer in SMDC linkers is highlighted. , rsc.org PEG functionalities are added to aid solubility in order to counteract the attachment of hydrophobic groups used in SMDCs, such as drugs or fluorophores. rsc.org The acid group on a PEGylated linker can be functionalized with amine-bearing cargos relevant to SMDCs. rsc.org This suggests that an amine-terminated PEG linker like this compound could potentially be adapted or used in the synthesis of SMDCs by coupling its amine group to an activated carboxylate on another part of the SMDC construct.

Development of Molecular Probes and Imaging Agents

This compound and related PEGylated amine compounds are valuable in the development of molecular probes and imaging agents, particularly fluorescent probes used in chemical biology applications.

Fluorescent Probes for Chemical Biology Applications

Fluorescent probes are essential tools in chemical biology for visualizing and studying biological processes. The incorporation of PEG linkers into fluorescent probes can improve their properties, such as solubility and biocompatibility, and provide a functional handle for conjugation to targeting molecules or biomolecules.

While direct examples of this compound being used to synthesize fluorescent probes are not explicitly detailed in the provided search results, related PEGylated amine compounds and the general use of PEG linkers in fluorescent probes are discussed. For instance, photocoupling can be used to functionalize nanoparticles and bioconjugates bearing amine or PEG-FITC moieties, where FITC is a fluorescent dye. nih.gov NHS-PEG-FITC, a heterobifunctional reagent containing PEG, an NHS ester (amine-reactive), and a FITC dye, is used for detecting PEGylation efficiency and for immobilization on substrates, enabling detection of PEGylated species. nih.gov This highlights the utility of PEG-amine or PEG-NHS linkers in attaching fluorescent tags.

The use of PEG functionalities in SMDC precursors, which can include fluorophores as part of the construct, further suggests the role of PEG linkers in developing fluorescent probes. rsc.org The acid group on a PEGylated linker can be functionalized with amine-bearing cargos, which could include amine-functionalized fluorophores. rsc.org

Crosslinkers containing PEG spacer arms and reactive groups like NHS ester and maleimide, such as the SM(PEG)n series, can be used to conjugate fluorescent dyes to proteins or other molecules for imaging or detection purposes. fishersci.fi, sigmaaldrich.com, thermofisher.com The PEG spacer enhances the solubility of the crosslinked conjugates. fishersci.fi, sigmaaldrich.com

Peptide-Based Radiotracers for Molecular Imaging (PET/SPECT)

This compound, often incorporated as part of a PEG4 linker, plays a significant role in the development of peptide-based radiotracers for molecular imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) frontiersin.orgmdpi.comnih.gov. The inclusion of a PEG linker in these radiopharmaceuticals is a common strategy to improve their pharmacokinetic properties mdpi.com.

PEG linkers, including those with four ethylene (B1197577) glycol units, can influence the size, shape, solubility, and stability of radiopharmaceuticals, directly impacting their performance frontiersin.org. They can enhance the solubility of the targeting vector or the radiolabeled prosthetic group nih.gov. PEGylation, the process of attaching PEG chains, has been shown to improve pharmacokinetic profiles, including increased receptor binding affinity, increased tumor uptake, and decreased kidney uptake in many peptide-based radiopharmaceuticals mdpi.com. The hydrophilic nature of PEG helps to reduce lipophilicity, which can be correlated with higher liver uptake nih.gov.

Studies have investigated the effect of PEG chain length on the pharmacokinetic properties of radioligands. For instance, in some cases involving bombesin (B8815690) analogues, using PEG linkers up to six units showed little influence on radioactivity accumulation in the kidneys of mice nih.gov. However, for cyclic RGD analogues, a PEG4 linker between the peptide and a chelator like DOTA did not show a significant influence on kidney uptake nih.gov. Conversely, replacing a lipophilic linker with a PEG4 linker in a 99mTc-labeled cyclic RGD peptide (P4-DMP444) aimed to reduce radioactivity accumulation in the blood pool and lungs while maintaining thrombosis uptake acs.org. This modification resulted in lower uptake in the heart and lungs and improved PE/lung ratios in canine models compared to the compound with the lipophilic linker acs.org.

PEG linkers can also contribute to increased metabolic stability by creating steric hindrance that shields the molecule from proteases mdpi.com. In one study, a PEG3 linker led to an increase in stability in human serum compared to a compound without a linker mdpi.com. Another study evaluating lutetium-177 (B1209992) radiolabeled bombesin antagonist radiopharmaceuticals with different PEG chain lengths (2, 4, 6, or 12 units) found that metabolic stability in human serum increased as the PEG chain length increased up to PEG6 mdpi.com. The half-life for the compound with a PEG4 linker was reported as 407 hours in this study mdpi.com.

This compound, specifically in the form of Methyltetrazine-PEG4-amine, is also utilized as a heterobifunctional linker. It contains a methyltetrazine moiety for inverse electron demand Diels-Alder cycloaddition reactions ("click chemistry") and a primary amine group conju-probe.com. This allows for rapid and selective conjugation of biomolecules in aqueous environments conju-probe.comgenelink.com. This bioorthogonal reaction has found applications in PET and SPECT imaging conju-probe.comgenelink.com.

Interactive Table 1: Influence of PEG Linkers on Radiotracer Properties

Radiotracer ConstructLinker Type/LengthObserved EffectReference
Bombesin analogue + ChelatorPEG linkers (up to 6 units)Little influence on kidney radioactivity accumulation in mice. nih.gov
Cyclic RGD analogue + DOTAPEG4No significant influence on kidney uptake. nih.gov
99mTc-labeled cyclic RGD peptide (P4-DMP444)PEG4Reduced uptake in heart and lungs; improved PE/lung ratios in canine models. acs.org
Statine-based bombesin antagonistPEG4Half-life of 407 hours in human serum. mdpi.com

Agents for Radionuclide Therapy Research

In addition to diagnostic imaging, this compound and PEG4 linkers are relevant in the development of agents for targeted radionuclide therapy (TRT) research nih.govconju-probe.comgenelink.com. TRT aims to deliver cytotoxic radiation precisely to cancer cells by combining a targeting vector with a therapeutic radionuclide nih.gov.

PEG linkers are commonly used as flexible linkers for radiometal complex-peptide conjugates in TRT agents frontiersin.org. Their properties, such as increased solubility and reduced non-specific binding, are beneficial for TRT agents as well nih.gov. High renal accumulation of radioactive compounds can lead to nephrotoxicity, making the kidneys often the dose-limiting organs in TRT with low-to-moderate-molecular-weight radioligands nih.gov. Strategies to reduce kidney uptake are crucial, and while the influence of small PEG linkers on renal uptake can vary, they are investigated for their potential to improve the therapeutic window nih.gov.

Research into bombesin-based receptor antagonists for prostate cancer therapy has involved PEG4 linkers. For example, a bombesin antagonist conjugated to a sarcophagine derivative via PEG4 (SAR-BBN) has been evaluated after radiolabeling with Copper-64 for PET imaging and Copper-67 for therapy mdpi.com. Studies with [67Cu]Cu-SAR-BBN in mice bearing PC-3 tumors showed significant tumor growth inhibition and prolonged survival compared to a control group mdpi.com. This highlights the potential of constructs incorporating PEG4 linkers in TRT.

PEG linkers can also affect the excretion pathway of compounds, and varying the length of the linker could be useful in controlling efflux and potentially improving patient safety in TRT mdpi.com. While some studies on the effect of linker length on therapeutic efficacy have not shown significant differences, the impact on tissue uptake and efflux is an important consideration mdpi.com.

Interactive Table 2: this compound Related Constructs in Radionuclide Therapy Research

Construct Incorporating PEG4Radionuclide UsedResearch Focus / OutcomeReference
SAR-BBN (Bombesin antagonist-Sarcophagine-PEG4)Copper-64 (64Cu)Evaluated for PET imaging in breast cancer and planned studies in prostate cancer. mdpi.com
SAR-BBN (Bombesin antagonist-Sarcophagine-PEG4)Copper-67 (67Cu)Demonstrated significant tumor growth inhibition and prolonged survival in mouse models. mdpi.com

Mechanistic and Interaction Studies

Investigation of Biomolecule-Compound Interactions

The primary amine functional group of Methyl-PEG4-Amine serves as a key reactive handle for conjugation with various biomolecules. Its interaction profile is largely dictated by the reactivity of this amine and the influence of the short PEG4 chain on the molecule's presentation and solubility in biological environments.

Affinity Studies with Primary Amines on Proteins

This compound has demonstrated the ability to effectively bind to primary amines present on proteins. smolecule.com These primary amines are predominantly the epsilon-amino groups of lysine (B10760008) residues and the N-terminal amino group of the protein. scielo.brbroadpharm.comthermofisher.com The reaction between the amine of this compound and activated functional groups (such as N-hydroxysuccinimide esters) on a target molecule leads to the formation of stable amide bonds, a crucial step in PEGylation and bioconjugation. smolecule.comscielo.brbroadpharm.com

The affinity and subsequent reactivity of primary amines on a protein surface can vary depending on factors such as their local chemical environment, accessibility, and pKa values. nih.govacs.orgnih.gov Studies investigating amine conjugation kinetics highlight that the initial amine-linker binding affinity plays a role in determining the site selectivity of the final conjugated product. nih.gov While the binding itself might be relatively weak and non-specific, the rate of the subsequent chemical conversion influences which sites are preferentially modified, especially under conditions with excess reagents. nih.gov

Kinetic Analysis of Conjugation Reactions

Kinetic studies involving this compound and similar amine-reactive PEG compounds reveal that reaction rates are influenced by various parameters, including pH and temperature. smolecule.com The reaction of amine-reactive PEG reagents with primary amines on proteins typically occurs efficiently in neutral to slightly basic buffers (pH 7.0-8.5). broadpharm.com

Modeling of amine PEGylation kinetics considers factors such as the intrinsic reactivity of primary amines, steric hindrance caused by already attached PEG chains (PEG shielding), and diffusional constraints. nih.govacs.org While early models often used lumped parameters, more recent approaches aim to describe the reaction rate by considering the intrinsic reactivity of each site and the impact of modification at one site on the reactivity of neighboring sites through steric hindrance. nih.govacs.org Fast chemical conversion rates can help to maintain the modification preference for the strongest binding sites before significant diffusion occurs. nih.gov

Conformational and Steric Hindrance Considerations

The presence of the PEG4 chain in this compound significantly influences the behavior of the molecule itself and the properties of the resulting bioconjugates. The flexibility and hydration shell of the PEG chain play crucial roles in these effects.

Impact of PEG Chain Length on Bioconjugate Properties

The length of the PEG chain is a critical determinant of the properties of PEGylated molecules. creativepegworks.comnih.gov Shorter PEG chains, like the PEG4 unit in this compound, have different characteristics compared to longer PEG chains, impacting solubility, hydrodynamic size, and interactions. creativepegworks.combiopharminternational.com

Studies comparing the effects of different PEG chain lengths on bioconjugate behavior have shown varied outcomes depending on the specific application and the biomolecule being modified. For instance, in the context of antibody-drug conjugates (ADCs), increasing PEG chain length in the linker from 2 to 4 PEG units, and further to 8, 12, and 24 units, led to increased plasma and tumor exposures. aacrjournals.org ADCs with 8, 12, and 24 PEG units showed significantly higher tumor to plasma exposure ratios and greater reduction in tumor weights compared to those with 2 and 4 PEG units. aacrjournals.org

In nanoparticle-based systems, shorter PEG constructs (2-3 kDa) have been observed to result in stronger interactions with dendritic cells and induce higher T cell proliferation compared to longer PEG constructs (6-20 kDa). nih.govresearchgate.net However, another study on nanoparticle uptake by cells indicated that longer PEG chains (2 and 5 kDa) led to a reduction in cell internalization compared to shorter ones (0.65 kDa). nih.gov

The effect of PEG chain length can also influence assay sensitivity. For example, in an ELISA assay for PEG-modified beta-glucuronidase, sensitivity increased with increasing PEG chain length (from 2 kDa to 5 kDa to 20 kDa). researchgate.net

The impact of PEG chain length on various properties is summarized in the table below, drawing on findings from different studies:

PEG Chain LengthObserved Impact on Bioconjugate/Nanoparticle PropertyReference(s)
Short (e.g., PEG4)Enhance solubility, reduce non-specific binding (this compound) smolecule.com
2-4 PEG unitsLower tumor/plasma exposure ratio and less tumor weight reduction (in ADC study) aacrjournals.org
2-3 kDaStronger interactions with dendritic cells, higher T cell proliferation (nanoparticles) nih.govresearchgate.net
0.65 kDaBetter dendritic cell targeting (antibody-functionalized nanoparticles) nih.gov
Short (PEG4)Increased clearance rates, no toxicity, no immune response (gold nanoparticles) acs.org
Longer (e.g., >4 PEG units in ADC linker)Increased plasma and tumor exposure, higher tumor/plasma ratio, greater tumor weight reduction aacrjournals.org
2 and 5 kDaReduced cell internalization (nanoparticles) nih.gov
2, 5, 20 kDaIncreased ELISA sensitivity with increasing length (PEG-modified protein) researchgate.net

Influence on Antibody Conformation and Activity Post-Conjugation

PEGylation, including conjugation with compounds like this compound (when incorporated into a larger construct or used for antibody modification), can influence the conformation and activity of antibodies and other proteins. nih.govbiopharminternational.comwikipedia.org The attachment of PEG chains can alter the protein's physicochemical properties, such as conformation, electrostatic binding, and hydrophobicity. nih.govwikipedia.org

Steric hindrance from the attached PEG chain can impede the access of substrates, binding partners, or cell surface receptors to the protein or antibody surface, potentially leading to reduced activity in in vitro assays. nih.govacs.orgnih.gov The flexibility of longer PEG chains, in particular, can cause entanglement that reduces the binding of a ligand to its receptor. rsc.org

Surface Interaction Dynamics

This compound and molecules modified with PEG4 chains interact with surfaces in ways that are influenced by the hydrophilic nature of the PEG moiety and its conformation. This compound is utilized in surface modification applications, specifically to create hydrophilic surfaces that can reduce non-specific binding in systems like biosensors and diagnostic devices. smolecule.com

The interaction of PEG chains with surfaces and adsorbed proteins is complex and depends on factors such as PEG density and chain length. rsc.orgacs.orgtandfonline.com At low surface density, PEG chains may adopt a "mushroom" conformation, while at high density, they can extend into a "brush" conformation. rsc.orgtandfonline.com This conformation influences the ability of the surface to resist protein adsorption. rsc.orgtandfonline.com

PEGylation can affect the adsorption and binding strength of plasma proteins to nanoparticle surfaces. acs.org While grafted PEG chains can sterically block protein binding, they can also engage in interactions with proteins through hydrogen bonds and electrostatic and hydrophobic forces. acs.org Studies on the dynamics of PEG chains interacting with nanoparticles have shown that the terminal group of the PEG chain can influence the nature of the adsorbed layer and its dynamics. aps.org For instance, methyl-terminated PEG chains interacting with silica (B1680970) nanoparticles showed a tightly adsorbed layer with fast local dynamics. aps.org

Modulation of Nonspecific Binding on Modified Surfaces

Surface modification with PEG is a well-established method for reducing nonspecific protein adsorption, a key challenge in various biomedical applications, including drug delivery, diagnostics, and biomaterials. nih.govrsc.orgsemanticscholar.org The attachment of PEG chains to a surface creates a hydrophilic layer that can sterically hinder the approach and adsorption of proteins and other biomolecules. rsc.orgnih.govmdpi.com This steric repulsion is a primary mechanism by which PEGylation reduces nonspecific binding. mdpi.com

Studies have shown that the effectiveness of PEG in reducing protein adsorption is influenced by several factors, including the molecular weight and density of the grafted PEG chains. Higher molecular weight and denser PEG coatings generally lead to a thicker hydrophilic layer and enhanced resistance to protein adsorption. nih.govrsc.org For instance, increasing the molecular weight of PEG incorporated into micelles from 2 to 20 kDa was shown to prevent aggregation and adsorption to blood components. nih.gov Similarly, sufficient surface PEG content was found to minimize interactions between nanoparticles and erythrocytes. nih.gov

Methyl-PEGn-amine reagents, which are methyl ether-terminated PEG amines, are utilized for modifying surfaces such as beads, nanoparticles, and self-assembled monolayers. thermofisher.com Specifically, this compound (MA(PEG)4) has been employed in surface modification strategies. thermofisher.com The use of methyl ether-terminated PEGs like MA(PEG)4, sometimes in combination with carboxy-terminated PEGs, can create a hydrophilic "lawn" on the surface, contributing to the reduction of nonspecific protein binding. thermofisher.comfishersci.com In one application, this compound was used as a blocking agent on BSA-coated particles, suggesting its role in preventing further nonspecific interactions. google.comgoogleapis.com

The conformation of the PEG chains on the surface, which can range from a "mushroom" to a "brush" structure depending on factors like grafting density and molecular weight, also plays a role in the degree of steric hindrance and thus the modulation of nonspecific binding. mdpi.comacs.org

Effect of Surface Charge on Nanoparticle-Protein Interactions

Surface charge is another critical factor influencing nanoparticle-protein interactions and the formation of the protein corona. rsc.orgmdpi.comscispace.commdpi.com The protein corona, a layer of proteins that rapidly adsorbs onto the nanoparticle surface upon contact with biological fluids, can significantly alter the nanoparticle's biological identity and behavior. mdpi.com

Studies have demonstrated that the surface charge of nanoparticles affects the amount and composition of the adsorbed protein corona. mdpi.commdpi.com For example, positively charged nanoparticles tend to adsorb higher amounts of protein, particularly negatively charged proteins like albumin (which has an isoelectric point of 4.7 at pH 7.4). mdpi.com Conversely, negatively charged nanoparticles may exhibit lower protein adsorption compared to positively charged ones due to electrostatic repulsion with negatively charged proteins and cell membranes. acs.orgscispace.com Neutral nanoparticles often show the least interaction with the reticuloendothelial system (RES) and longer circulation times compared to charged particles. scispace.com

PEGylation can influence the surface charge of nanoparticles, often leading to a reduction in zeta potential and a shift towards a more neutral surface. rsc.orgmdpi.com While PEGylation primarily reduces protein adsorption through steric hindrance, the resulting change in surface charge can also contribute to the modulation of electrostatic interactions with proteins. nih.govmdpi.com However, it's important to note that while PEGylation can enhance the circulation time of positively charged particles by reducing opsonization, it might also hinder electrostatic interactions necessary for targeting negatively charged cell surfaces. nih.gov

Research has shown that even with PEGylation, the surface chemistry and charge of nanoparticles still play a significant role in protein adsorption. mdpi.com For instance, studies on PEGylated gold nanoparticles with different terminal groups (-COOH, -OCH3, and -NH2) showed that the positively charged PEG-NH2 coated nanoparticles adsorbed the highest amount of protein (BSA), while the neutrally charged PEG-OCH3 adsorbed the least. mdpi.com This highlights that while the PEG corona provides steric shielding, the underlying or terminal charge can still influence protein interactions. mdpi.com The detailed surface charge distributions of PEGylated nanoparticles (with mixed PEGs with terminal residues of different polarity) can strongly affect their affinity to different proteins. semanticscholar.org

Data regarding the specific effect of this compound on nanoparticle surface charge and its subsequent influence on protein interactions would typically involve zeta potential measurements of nanoparticles before and after modification with this compound, followed by quantitative and qualitative analysis of adsorbed proteins after incubation in protein-containing media. While specific quantitative data for this compound was not found in the provided snippets, the general principles of how PEGylation and surface charge, as discussed above, govern protein interactions are applicable.

Potential Data Table Description:

Based on the search results, a relevant data table could present the zeta potential of nanoparticles with different surface modifications (e.g., bare, positively charged, negatively charged, and PEGylated with varying PEG types or densities, potentially including this compound if data were available). The table could also include data on the amount of total protein adsorbed or the relative abundance of specific proteins in the protein corona for each surface modification.

Surface Modification TypeZeta Potential (mV)Total Protein Adsorbed (µg/mg nanoparticle)Major Proteins in Corona
Bare Nanoparticle (+)+XHighAlbumin, Fibrinogen
Bare Nanoparticle (-)-YIntermediate...
Bare Nanoparticle (Neutral)~0Low...
PEGylated Nanoparticle (General)Reduced towards 0Lower than bare charged particlesDifferent composition
This compound Modified NanoparticlePotentially reduced towards 0Expected to be lower than bare charged particlesExpected altered composition

Future Directions and Emerging Research Avenues

Exploration of Novel Bioconjugation Chemistries

Future research in bioconjugation chemistry is expected to leverage Methyl-PEG4-Amine for developing more efficient and site-specific conjugation strategies. While traditional methods often target primary amines on proteins (like lysine (B10760008) residues and the N-terminus), leading to heterogeneous mixtures, there is a growing need for controlled conjugation. nih.govthermofisher.com this compound, with its single reactive amine, can be incorporated into linkers designed for more selective reactions.

Emerging research avenues include the use of this compound in the development of reagents for the irreversible rebridging of disulfide linkages in proteins, offering a method for site-specific bioconjugation that maintains protein structure and function. nih.gov For example, a novel reagent named DiPODS, designed for this purpose, utilizes a this compound moiety to attach payloads. nih.gov This approach is particularly relevant for generating homogeneous antibody-drug conjugates (ADCs) with improved properties. nih.govnih.gov

Furthermore, this compound can be incorporated into linkers for "click chemistry" reactions, such as the reaction between tetrazines and trans-cyclooctenes (TCOs). broadpharm.com This bioorthogonal chemistry allows for fast and selective conjugation in complex biological environments. broadpharm.combiorxiv.org Methyltetrazine-PEG4-amine, a derivative containing a methyltetrazine group and an amine, is being explored as a PROTAC linker, highlighting the potential of this compound in developing new targeted protein degradation strategies. medchemexpress.comlabsolu.ca

Advancements in Materials Science Applications

In materials science, this compound is anticipated to play a significant role in creating advanced functional materials with tailored properties. Its hydrophilic nature and reactive amine group make it suitable for modifying surfaces and incorporating into polymer networks. biochempeg.comsmolecule.com

Future applications include the development of novel PEG-based hydrogels. By reacting amine-terminated PEGs, such as those incorporating the this compound structure, with crosslinkers, researchers can synthesize hydrogels with tunable stiffness and chemical functionality. researchgate.netacs.org These hydrogels have potential applications in areas like drug delivery, tissue engineering, and as cell culture matrices. researchgate.net The ability to control the degree of crosslinking and retain functional groups after gelation allows for post-gelation modifications and the creation of materials with specific biointeraction requirements. researchgate.netacs.org

This compound can also be used in conjunction with other PEG derivatives, such as carboxy-terminated PEGs, to create modified surfaces that reduce non-specific protein binding. thermofisher.comfishersci.com This is particularly relevant for biosensors, diagnostic devices, and implantable materials where minimizingfouling is crucial for performance and biocompatibility. smolecule.comthermofisher.com

Expansion in Chemical Biology Tool Development

This compound is expected to contribute to the expansion of chemical biology tools by providing a versatile building block for synthesizing probes, labels, and functional molecules. Its ability to conjugate to various biomolecules and its inert PEG spacer make it ideal for developing tools to study biological processes. chempep.comthermofisher.com

One area of development is the creation of PROTACs (Proteolysis Targeting Chimeras). This compound can serve as a component of the linker connecting a target protein ligand and an E3 ubiquitin ligase ligand, facilitating the targeted degradation of specific proteins. medchemexpress.comtocris.com The PEG linker in PROTACs is crucial for bridging the distance between the two ligands and influencing the ternary complex formation. medchemexpress.com

Furthermore, this compound can be incorporated into fluorescent probes or other detection molecules for imaging and sensing applications. nih.gov Its hydrophilic nature can enhance the solubility of hydrophobic probes in aqueous biological environments.

Integration into Multimodal Research Platforms

The integration of this compound into multimodal research platforms is an emerging area with significant potential. Its ability to link different functional entities allows for the creation of complex systems that combine various functionalities.

For instance, this compound can be used to functionalize nanoparticles, enabling their conjugation with targeting ligands, imaging agents, or therapeutic molecules. nih.govnih.gov This leads to the development of multimodal nanoparticles that can simultaneously target specific cells, be visualized using imaging techniques, and deliver therapeutic payloads. nih.govresearchgate.net Research is exploring the use of amine-functionalized PEGylated nanoparticles for improved interaction with biological barriers and reduced uptake by immune cells. nih.gov

Another application lies in the development of branched or dendritic PEG structures utilizing amine linkers. rsc.org These structures can serve as scaffolds for presenting multiple copies of molecules, leading to multivalent interactions that can enhance binding affinity or create complex functional assemblies. rsc.org Such platforms could be integrated into drug delivery systems, diagnostic assays, or biomaterials.

Q & A

Q. What are the key chemical and physical properties of Methyl-PEG4-Amine that influence its reactivity in bioconjugation experiments?

this compound contains a primary amine group (-NH₂) and a tetraethylene glycol (PEG4) spacer, which enhance solubility and reduce steric hindrance in reactions. The PEG4 spacer improves biocompatibility and pharmacokinetics, while the amine group facilitates conjugation with carboxylic acids, NHS esters, or other electrophilic groups via carbodiimide chemistry (e.g., EDC/NHS coupling). Key properties to characterize include its molecular weight (verified via MALDI-TOF or LC-MS), amine reactivity (quantified via TNBS assay), and solubility in aqueous buffers (tested via dynamic light scattering) .

Q. How can researchers ensure the purity and stability of this compound during storage and experimental use?

  • Purity: Use HPLC or LC-MS to confirm >95% purity, with impurities identified as unreacted PEG intermediates or hydrolysis byproducts.
  • Storage: Store lyophilized powder at -20°C under inert gas (e.g., argon) to prevent oxidation. For aqueous solutions, use pH 7.4 buffers with 1-5% organic solvents (e.g., acetonitrile) to inhibit aggregation.
  • Stability testing: Monitor degradation via NMR (to detect amine oxidation) or UV-Vis spectroscopy (for PEG backbone integrity) over time .

Q. What methodological considerations are critical when designing conjugation experiments using this compound?

  • Molar ratio optimization: Perform pilot reactions with varying ratios of this compound to target molecules (e.g., 1:1 to 1:10) to maximize conjugation efficiency.
  • Buffer selection: Use phosphate or HEPES buffers (pH 6.5–8.5) to maintain amine reactivity while avoiding nucleophilic competitors (e.g., Tris buffers).
  • Post-reaction purification: Employ size-exclusion chromatography or dialysis to remove unreacted PEG and byproducts. Validate conjugation success via SDS-PAGE or MALDI-TOF .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction efficiencies of this compound across different experimental conditions?

Conflicting data may arise from variations in buffer ionic strength, temperature, or competing side reactions. To address this:

  • Systematic titration: Compare reaction kinetics under controlled conditions (e.g., pH, temperature) using stopped-flow spectroscopy.
  • Competitive assays: Introduce thiol or hydroxyl nucleophiles to quantify amine-specific reactivity.
  • Computational modeling: Use molecular dynamics simulations to predict steric effects of PEG4 spacers on amine accessibility .

Q. What advanced techniques are recommended for quantifying site-specific conjugation of this compound in complex biological systems?

  • Mass spectrometry imaging (MSI): Map spatial distribution of conjugated molecules in tissues.
  • Fluorescence correlation spectroscopy (FCS): Measure binding kinetics in real-time at single-molecule resolution.
  • Isothermal titration calorimetry (ITC): Quantify thermodynamic parameters (ΔH, Kd) of PEG-amine interactions with target proteins .

Q. How can researchers validate the biocompatibility and low immunogenicity of this compound in in vivo studies?

  • Immunogenicity assays: Measure anti-PEG antibody titers in serum via ELISA after repeated dosing in animal models.
  • Histopathological analysis: Assess tissue samples for signs of inflammation or granuloma formation.
  • Pharmacokinetic profiling: Track blood circulation half-life using radiolabeled (e.g., ³H) or fluorescently tagged PEG4-amine derivatives .

Methodological Guidelines for Data Analysis

Q. What statistical approaches are appropriate for analyzing dose-response data in this compound toxicity studies?

  • Non-linear regression: Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values.
  • ANOVA with post-hoc tests: Compare toxicity across multiple concentrations or cell lines.
  • Principal component analysis (PCA): Identify latent variables influencing toxicity in multi-parametric datasets .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Quality control (QC) protocols: Implement NMR and FT-IR to verify structural consistency.
  • Accelerated stability studies: Stress-test batches under high temperature/humidity to predict shelf-life deviations.
  • Design of experiments (DoE): Use factorial designs to optimize reaction parameters (e.g., monomer purity, catalyst concentration) .

Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility when publishing this compound-based research?

  • Detailed synthesis protocols: Report exact molar ratios, solvent grades, and purification methods.
  • Raw data deposition: Share NMR spectra, chromatograms, and kinetic datasets in public repositories (e.g., Zenodo).
  • Negative controls: Include unconjugated PEG4-amine and reaction blanks in all assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.